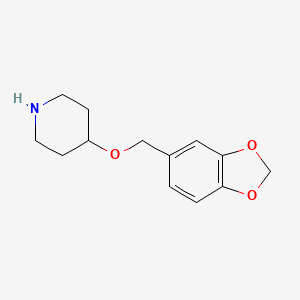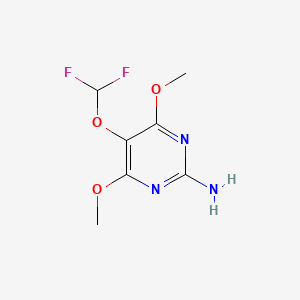
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine is a chemical compound characterized by the presence of difluoromethoxy and dimethoxy groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . The process begins with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps convert the nitro groups to amine groups, and final redox reactions yield the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to optimize yield and purity.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow methods may be employed to enhance efficiency and reduce costs . The use of advanced reactors and automation helps in maintaining consistent quality and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-pyrimidine derivatives, while reduction can produce amine-substituted pyrimidines.
Scientific Research Applications
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For instance, it may interfere with DNA synthesis or protein function, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
Uniqueness
5-(Difluoromethoxy)-4,6-dimethoxy-pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9F2N3O3 |
|---|---|
Molecular Weight |
221.16 g/mol |
IUPAC Name |
5-(difluoromethoxy)-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H9F2N3O3/c1-13-4-3(15-6(8)9)5(14-2)12-7(10)11-4/h6H,1-2H3,(H2,10,11,12) |
InChI Key |
OOMBGSYZJKGSIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)OC)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


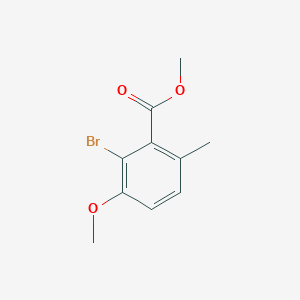
![5-(chloromethyl)-4-[(4-thiophen-3-ylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905996.png)
![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)
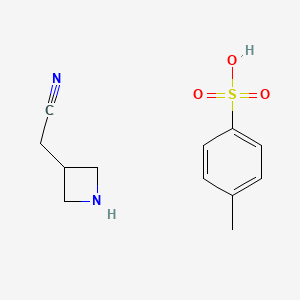
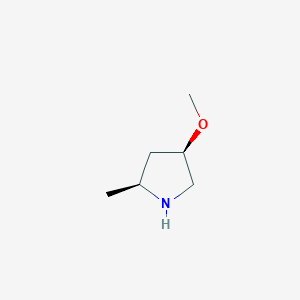
![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)
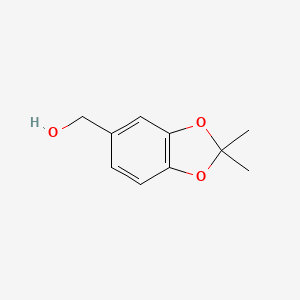
![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)
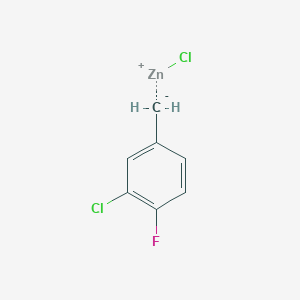
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)

![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)
